molecular formula C15H16ClN3O2 B2746319 4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide CAS No. 1797860-74-2

4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide

Cat. No. B2746319
CAS RN: 1797860-74-2
M. Wt: 305.76
InChI Key: RGLAJNFCJOCAQB-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a benzamide group (a benzene ring attached to a carboxamide). It also contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a tetrahydropyran ring (a six-membered ring with five carbon atoms and one oxygen atom). The presence of chlorine and methyl groups indicates that it’s a substituted compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazole and tetrahydropyran rings, followed by their functionalization with the appropriate substituents. The benzamide group could be introduced via a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that it would have a complex, three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzamide group might undergo hydrolysis to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the carboxamide could influence its solubility in different solvents .

Scientific Research Applications

Molecular Structure Analysis and Synthetic Methods

  • Synthetic Routes and Molecular Interactions : Research on pyrazole derivatives, such as the investigation into the structure of 4-Benzoyl-5-methyl-2-phenylpyrazol-3-one oxime, demonstrates the utility of NMR spectroscopy and X-ray crystallography in elucidating molecular structures and synthetic pathways. These studies are crucial for the development of novel compounds with potential applications in materials science and medicinal chemistry (Holzer et al., 2003).

  • Heterocyclic Synthesis : The synthesis of thiophenylhydrazonoacetates and their reactivity towards the formation of pyrazole, isoxazole, and other heterocyclic derivatives highlights the versatility of pyrazole-based compounds in organic synthesis. Such methodologies are foundational for creating diverse molecular libraries used in drug discovery and development (Mohareb et al., 2004).

Potential Applications in Material Science and Catalysis

  • Catalytic Applications : Compounds like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide have been applied as catalysts in the synthesis of pyran, pyranopyrazole, and phthalazine derivatives. This illustrates the role of structurally complex molecules in facilitating organic reactions, potentially useful in the development of new materials and pharmaceuticals (Khazaei et al., 2015).

Drug Design and Biological Activity

  • Antitumor and Antimycobacterial Activities : The development of benzothiazole and pyrazole derivatives as potent antitumor agents showcases the application of these compounds in medicinal chemistry. Such research is instrumental in identifying new therapeutic agents (Yoshida et al., 2005). Additionally, the antimycobacterial screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis highlights the role of pyrazole derivatives in combating infectious diseases (Nayak et al., 2016).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to comment on its toxicity or environmental impact .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, if it has biological activity, it could be investigated as a potential pharmaceutical .

properties

IUPAC Name

4-chloro-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-19-14-6-7-21-9-12(14)13(18-19)8-17-15(20)10-2-4-11(16)5-3-10/h2-5H,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLAJNFCJOCAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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